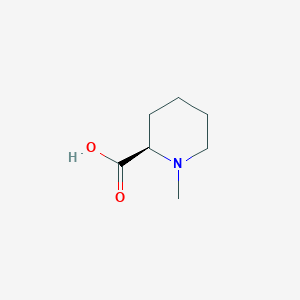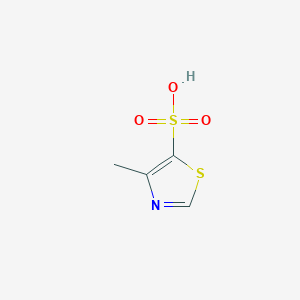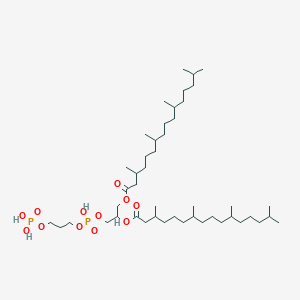
Dphgpt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dphgpt, also known as 2-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-1,4-benzodioxin-6-ol, is a natural compound found in various plants. It has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research.
作用機序
The mechanism of action of Dphgpt is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Dphgpt has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
生化学的および生理学的効果
Dphgpt has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. Dphgpt has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
実験室実験の利点と制限
One advantage of using Dphgpt in lab experiments is that it is a natural compound that can be extracted from plant sources or synthesized in the laboratory. This makes it readily available for research purposes. However, one limitation is that Dphgpt is not very soluble in water, which may make it difficult to use in certain experiments.
将来の方向性
There are many future directions for research on Dphgpt. One area of focus could be on optimizing the synthesis method to make the compound more readily available for research purposes. Another area of focus could be on further elucidating the mechanism of action of Dphgpt, which could lead to the development of more targeted cancer therapies. Additionally, more research could be done on the potential anti-inflammatory effects of Dphgpt, which could have implications for the treatment of various inflammatory diseases.
合成法
Dphgpt can be extracted from various plant sources, including the roots of Angelica keiskei, the leaves of Rhododendron brachycarpum, and the bark of Cinnamomum cassia. The compound can also be synthesized in the laboratory using a multi-step process that involves the oxidation of 2,4-dihydroxyphenylacetic acid and the coupling of the resulting product with 3,4-dihydroxyphenylacetic acid.
科学的研究の応用
Dphgpt has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to have anti-cancer effects in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Dphgpt has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
特性
CAS番号 |
122652-45-3 |
|---|---|
製品名 |
Dphgpt |
分子式 |
C46H92O12P2 |
分子量 |
899.2 g/mol |
IUPAC名 |
[3-[hydroxy(3-phosphonooxypropoxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate |
InChI |
InChI=1S/C46H92O12P2/c1-36(2)18-11-20-38(5)22-13-24-40(7)26-15-28-42(9)32-45(47)54-34-44(35-57-60(52,53)56-31-17-30-55-59(49,50)51)58-46(48)33-43(10)29-16-27-41(8)25-14-23-39(6)21-12-19-37(3)4/h36-44H,11-35H2,1-10H3,(H,52,53)(H2,49,50,51) |
InChIキー |
MGQIZUPVMHEZMX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCCOP(=O)(O)O)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
同義語 |
deoxyphosphatidylglycerol phosphate DPHGPT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



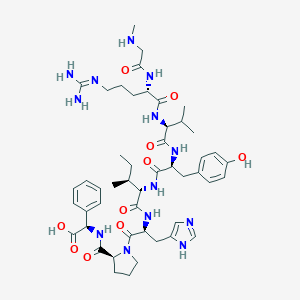
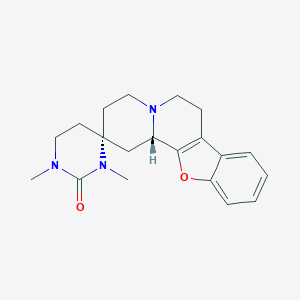
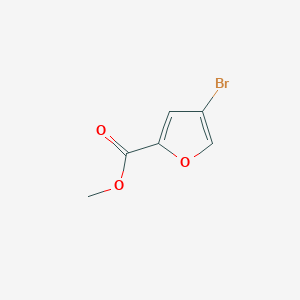
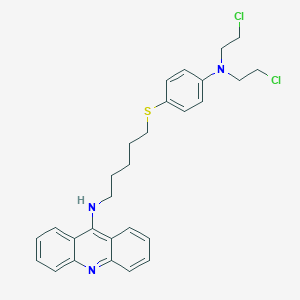
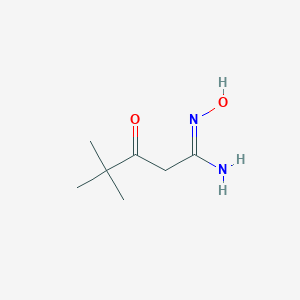
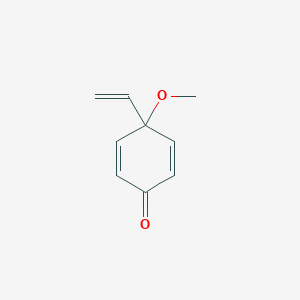
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
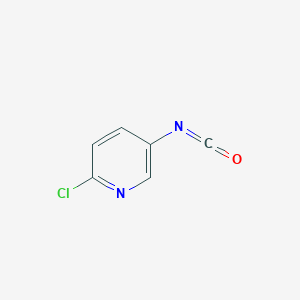
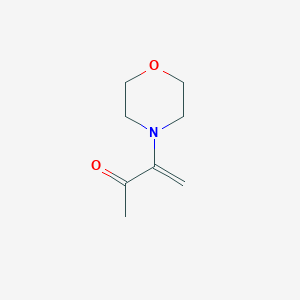
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)


